molecular formula C23H24ClN3O3 B4589098 N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine

Cat. No.: B4589098
M. Wt: 425.9 g/mol
InChI Key: XSXFJBNLABDZAB-UHFFFAOYSA-N
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Description

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its antihistaminic properties and is commonly used in the treatment of allergic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine involves several steps. One common method includes the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with piperidine under controlled conditions to form an intermediate. This intermediate is then reacted with beta-alanine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large reactors under strict quality control measures. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine is unique due to its specific molecular structure, which provides a balance between efficacy and safety in treating allergic reactions. Its ability to selectively bind to histamine receptors without causing significant sedation makes it a valuable compound in the pharmaceutical industry .

Biological Activity

N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic benefits, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a piperidine moiety and a beta-alanine group. Its molecular formula is C20H24ClN3O2C_{20}H_{24}ClN_3O_2, with a molecular weight of approximately 375.87 g/mol. The presence of the chloro substituent and the bicyclic structure contributes to its biological activity.

Research indicates that compounds structurally similar to this compound may interact with various biological targets:

  • Histamine H1 Receptor Antagonism : Similar compounds have shown affinity for histamine receptors, particularly the H1 subtype. This interaction can lead to antihistaminic effects, which are beneficial in treating allergic reactions and other histamine-mediated conditions .
  • Phospholipase A2 Inhibition : Inhibitors of phospholipase A2 (PLA2) have been identified as critical in managing inflammatory responses. The inhibition of PLA2 can prevent the excessive accumulation of phospholipids in lysosomes, a condition known as phospholipidosis .
  • Cationic Amphiphilic Properties : The compound's amphiphilic nature may allow it to disrupt cellular membranes or alter lipid metabolism, contributing to its therapeutic effects against certain diseases .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds:

Table 1: Summary of Biological Activities

Compound NameActivityReference
DesloratadineH1 receptor antagonist
AmiodaronePLA2 inhibitor
RupatadineLong residence time at H1 receptor

Case Studies

  • Antihistaminic Effects : In clinical trials involving desloratadine, patients exhibited significant improvements in allergy symptoms compared to placebo groups. This suggests that compounds with similar structures may also provide effective relief from allergic responses.
  • Inflammatory Response Modulation : A study assessed the impact of PLA2 inhibitors on inflammatory markers in animal models. Results indicated that these inhibitors could significantly reduce markers associated with inflammation, supporting the therapeutic potential of this compound in inflammatory diseases.
  • Toxicology Studies : Investigations into the toxicity profile of related compounds revealed that while they exhibit potent biological activities, careful consideration must be given to their pharmacokinetics and potential side effects during drug development.

Properties

IUPAC Name

3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c24-18-5-6-19-17(14-18)4-3-16-2-1-10-25-22(16)21(19)15-8-12-27(13-9-15)23(30)26-11-7-20(28)29/h1-2,5-6,10,14H,3-4,7-9,11-13H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXFJBNLABDZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)NCCC(=O)O)C4=C1C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine
Reactant of Route 2
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N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine
Reactant of Route 3
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine
Reactant of Route 4
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N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine
Reactant of Route 5
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N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine
Reactant of Route 6
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine

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